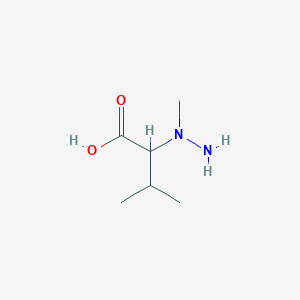
N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine
Übersicht
Beschreibung
Compounds with the 1,3-benzothiazol-2-yl group, such as N,N’-Bis[(4-chloro-1,3-benzothiazol-2-yl)]thiourea , are known in the field of chemistry. They often exhibit interesting chemical properties and can be used in various applications.
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. For example, the compound N-(4-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)-N-(3-pyridinylmethyl)benzamide has a molecular formula of C22H19ClN4O3S2 .Chemical Reactions Analysis
The chemical reactions of a compound depend on its functional groups. Benzothiazoles, for example, can undergo a variety of reactions, including nucleophilic substitution and electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, and density, can be determined experimentally. For instance, the compound dimethyl 4-chloro-1,3-benzothiazol-2-yldithioimidocarbonate has been studied for these properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine derivatives have been synthesized and evaluated for their potential in antimicrobial activities. Studies indicate their efficacy against various bacteria and fungi. For instance, derivatives of benzothiazoles, including those related to N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine, have shown promising results in inhibiting microbial growth, notably against pathogens like Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans (Hunasnalkar et al., 2010; Amnerkar et al., 2015).
Anthelmintic Activity
These compounds have also been explored for their anthelmintic properties. Research has shown that certain benzothiazole derivatives exhibit significant activity against parasitic worms, indicating their potential as anthelmintic agents (Sarkar et al., 2013).
Anticancer Potential
There is growing interest in the anticancer properties of benzothiazole derivatives. Various studies have demonstrated their efficacy in inhibiting the growth of cancer cell lines, making them a subject of interest in cancer research (Havrylyuk et al., 2010).
Corrosion Inhibition
N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine derivatives are being researched for their potential as corrosion inhibitors. Their application in protecting materials like steel from corrosion in acidic environments has been highlighted, showcasing their utility in industrial applications (Hu et al., 2016).
Chemical Synthesis and Characterization
The compound has been involved in studies focusing on the synthesis of novel chemical structures. For example, its derivatives have been used in the synthesis of various heterocyclic compounds, which are fundamental in medicinal chemistry (Golec et al., 1983).
Cysteine Detection
Innovative applications such as the development of fluorescent probes for detecting cysteine have been explored using benzothiazole derivatives. This application is significant in biochemical and medical diagnostics (Yu et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-[(4-chloro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-13(5-8(14)15)10-12-9-6(11)3-2-4-7(9)16-10/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQNGVSCKPOOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC2=C(S1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-methylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



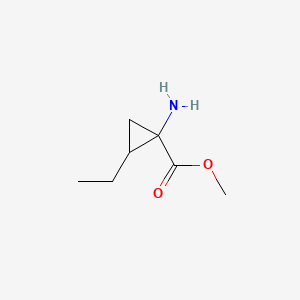
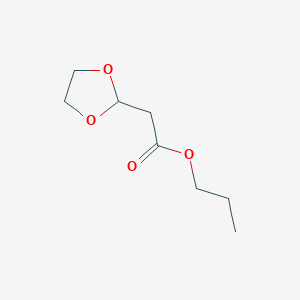

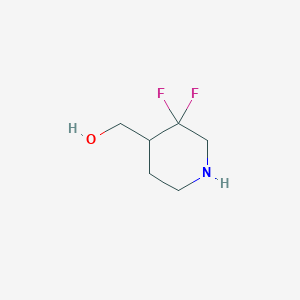
![Cyclopenta[c]pyrrol-5(1H)-one, hexahydro-, cis-](/img/structure/B1396192.png)
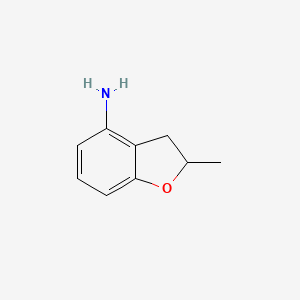
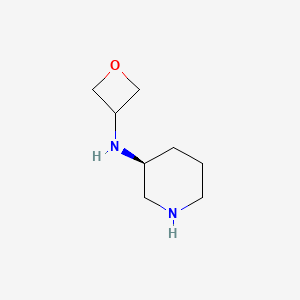

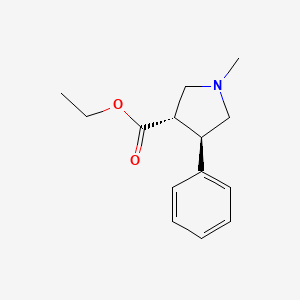
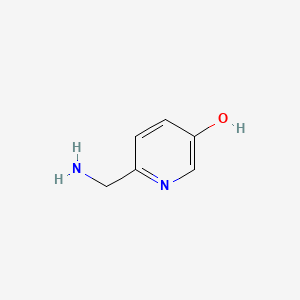
![8-Oxa-5-azaspiro[3.5]nonane](/img/structure/B1396203.png)
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole](/img/structure/B1396204.png)
![(1R,5S,6S)-rel-8-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B1396205.png)
